molecular formula C14H9ClN2O B383153 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 446830-52-0

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No. B383153
CAS RN: 446830-52-0
M. Wt: 256.68g/mol
InChI Key: WLNJXLNGLGIZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde” is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines . Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives can be synthesized through various chemical reactions. In the presence of sodium acetate (NaOAc), the I2-mediated oxidative annulations of readily available substrates produced a variety of imidazo[1,5-a]pyridine derivatives .

Scientific Research Applications

Synthesis of Derivatives

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde and its derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in forming heterocyclic structures. For instance, compounds have been synthesized by reacting 2-aminopyridine with different aryl ketones, followed by cyclization with urea and thiourea, producing pyrimidin-2(1H)-ones and thiones with potential antimicrobial activities (Ladani et al., 2009). Similar synthetic pathways involving chalcones and oxopyrimidines containing imidazo[1,2-a]pyridine nucleus have been explored, where the compounds were evaluated for antimicrobial activity (Joshi et al., 2012).

Catalytic Syntheses

Catalysis has played a significant role in the synthesis of imidazo[1,5-a]pyridine derivatives, with methods such as "water-mediated" hydroamination and silver-catalyzed aminooxygenation facilitating the production of carbaldehydes (Mohan et al., 2013). Nanocatalysts like Fe3O4@SiO2–OSO3H have been employed for one-pot syntheses, yielding complex structures in good-to-high yields, showcasing the efficiency and environmental benefits of such methods (Maleki, 2014).

Crystallographic and Spectral Characterization

Detailed crystallographic and spectral analyses have been conducted on imidazo[1,5-a]pyridine derivatives, providing insights into their structures and potential applications. For example, a cadmium chloride complex containing a novel imidazo[1,5-a]pyridine derivative was synthesized and characterized, revealing insights into the coordination bond lengths and angles, as well as the incorporation of water molecules in the crystal network (Hakimi et al., 2012).

Fluorescence and Emission Properties

Fluorescent Derivatives

Certain imidazo[1,5-a]pyridine derivatives exhibit fluorescence, which can be leveraged in various scientific applications. Oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines, using elemental sulfur as an oxidant, produced 1,3-diarylated derivatives showing emission in the 454-524 nm range. These compounds' quantum yields were significantly improved compared to parent compounds, suggesting their potential in fluorescence-based applications (Shibahara et al., 2009).

Corrosion Inhibition

Corrosion Inhibition Studies

Imidazo[1,5-a]pyridine derivatives, including those structurally related to 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, have been evaluated as corrosion inhibitors for mild steel in acidic environments. Studies utilizing potentiodynamic polarization curves and electrochemical impedance spectroscopy have shown these compounds to be effective inhibitors, with their adsorption on mild steel surfaces obeying Langmuir adsorption isotherm. These findings are supported by quantum chemical calculations and molecular dynamics simulations, highlighting the compounds' potential in corrosion protection applications (Salim et al., 2021).

properties

IUPAC Name

3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-16-12(9-18)13-7-3-4-8-17(13)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNJXLNGLGIZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194994
Record name 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

446830-52-0
Record name 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446830-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.